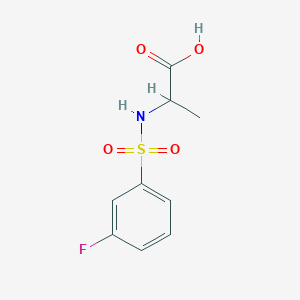

((3-Fluorophenyl)sulfonyl)alanine

CAS No.: 1160933-45-8

Cat. No.: VC6235255

Molecular Formula: C9H10FNO4S

Molecular Weight: 247.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160933-45-8 |

|---|---|

| Molecular Formula | C9H10FNO4S |

| Molecular Weight | 247.24 |

| IUPAC Name | 2-[(3-fluorophenyl)sulfonylamino]propanoic acid |

| Standard InChI | InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) |

| Standard InChI Key | IWFOGWMBJILJCB-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name is 2-[(3-fluorophenyl)sulfonamido]propanoic acid, reflecting its core structure:

-

A propanoic acid backbone substituted at the α-carbon with a sulfonamide group.

-

The sulfonamide moiety is further functionalized with a 3-fluorophenyl ring, introducing aromatic and electronegative characteristics.

Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₀FNO₄S |

| Molecular weight | 247.25 g/mol |

| SMILES | CC(C(=O)O)NS(=O)(=O)c1cccc(c1)F |

| InChIKey | IWFOGWMBJILJCB-UHFFFAOYSA-N |

The fluorine atom at the phenyl ring’s meta position contributes to steric and electronic modulation, potentially influencing binding interactions in biological systems .

Physicochemical Properties

Experimental and computed data reveal key traits critical for laboratory handling and application:

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| Boiling point | 427.3 ± 55.0 °C | Predicted (PubChem) |

| Density | 1.4 ± 0.1 g/cm³ | Estimated |

| Vapor pressure | 0.0 ± 1.1 mmHg (25°C) | Computed |

| LogP (Partition coeff.) | 1.2 (estimated) | ChemAxon tools |

The low vapor pressure suggests limited volatility, favoring solid-phase handling. The moderate logP value indicates balanced hydrophilicity-lipophilicity, suitable for aqueous and organic media .

Synthetic Methodology

General Synthesis Route

((3-Fluorophenyl)sulfonyl)alanine is typically synthesized via nucleophilic substitution:

-

Sulfonylation: Reacting 3-fluorobenzenesulfonyl chloride with alanine’s amine group under basic conditions (e.g., NaOH or triethylamine).

-

Purification: Isolation via recrystallization or chromatography.

Reaction Scheme:

Optimization Considerations

-

pH control: Maintaining alkaline conditions (pH 8–9) prevents premature protonation of alanine’s amine.

-

Solvent selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for their inertness and solubility profiles .

Research Applications and Biological Relevance

Peptide Mimetics

Incorporating this compound into peptides can:

-

Enhance metabolic stability by resisting proteolytic cleavage.

-

Alter conformational dynamics via steric effects from the sulfonyl group.

Comparative Analysis with Structural Analogs

| Compound | Substituent | Molecular Weight | Key Feature |

|---|---|---|---|

| ((3-Fluorophenyl)sulfonyl)alanine | Alanine backbone | 247.25 g/mol | Meta-fluorine; sulfonamide |

| ((4-Fluorophenyl)sulfonyl)alanine | Para-fluorine | 247.25 g/mol | Altered electronic distribution |

| Benzene sulfonyl alanine | No fluorine | 229.27 g/mol | Reduced electronegativity |

The meta-fluorine configuration in ((3-Fluorophenyl)sulfonyl)alanine may offer superior target selectivity compared to para-substituted analogs .

Challenges and Future Directions

Knowledge Gaps

-

In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

-

Toxicity screening: No published data on acute or chronic toxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume